

Application Notes and Protocols for the Synthesis of 2,3-Dichlorothioanisole

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Compound of Interest

Compound Name: 2,3-Dichlorothioanisole

Cat. No.: B1597087

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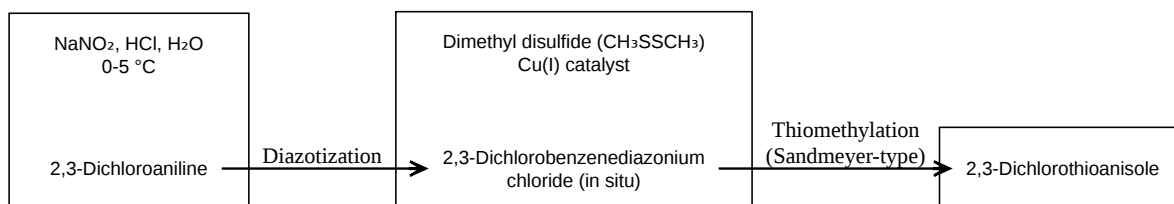
Introduction: The Significance of 2,3-Dichlorothioanisole in Synthetic Chemistry

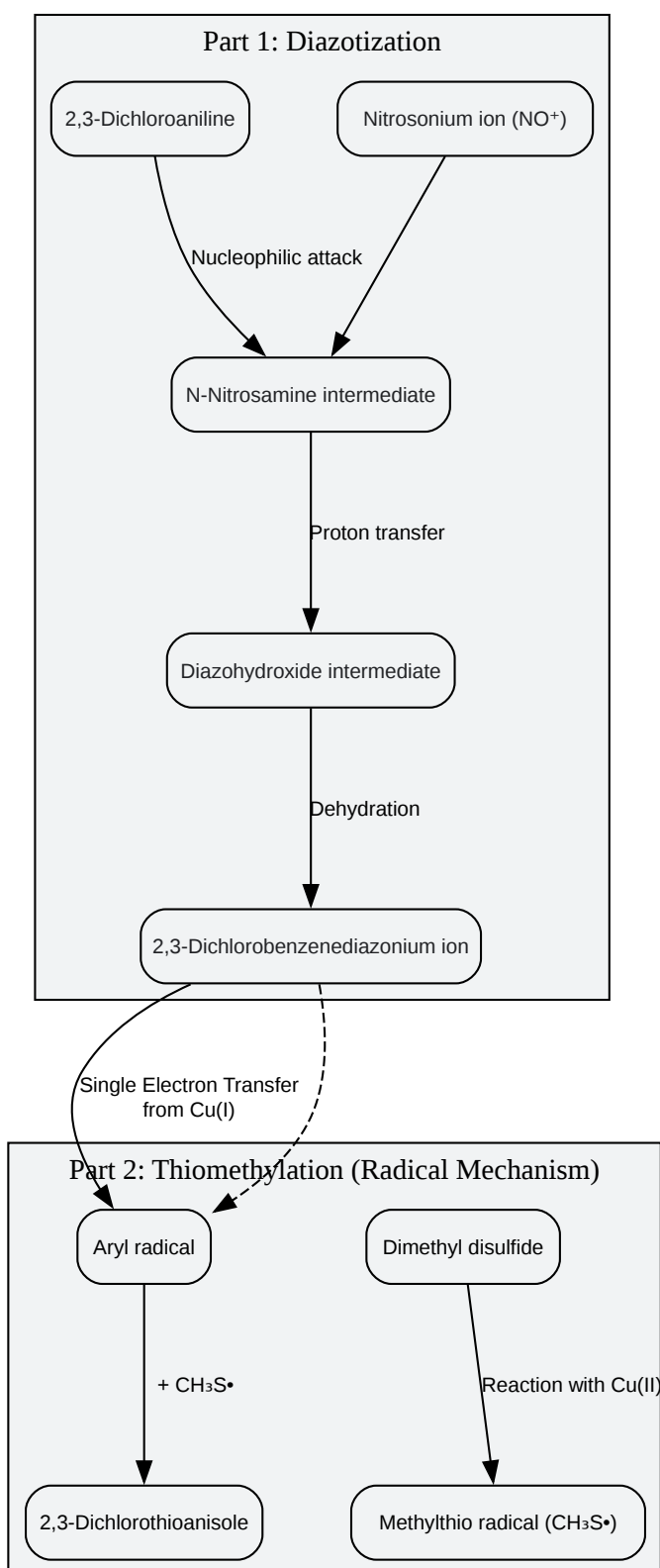
2,3-Dichlorothioanisole is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its substituted aromatic scaffold allows for further functionalization, making it a key building block in the development of complex organic molecules. The synthesis of aryl thioethers, such as **2,3-dichlorothioanisole**, is a fundamental transformation in organic chemistry, often pivotal in drug discovery and material science.^[1] This guide provides a detailed protocol for the synthesis of **2,3-dichlorothioanisole** from the readily available starting material, 2,3-dichloroaniline. The described methodology follows a two-step sequence involving a diazotization reaction followed by a Sandmeyer-type thiomethylation. This approach is a robust and widely applicable method for the preparation of aryl thioethers from aromatic amines.^{[2][3]}

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

- **Diazotization:** 2,3-Dichloroaniline is converted to the corresponding diazonium salt, 2,3-dichlorobenzenediazonium chloride, using sodium nitrite in an acidic medium.
- **Thiomethylation:** The in situ generated diazonium salt is then reacted with dimethyl disulfide in the presence of a copper catalyst to yield the final product, **2,3-dichlorothioanisole**.





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Sources

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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
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Address: 3281 E Guasti Rd

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